

Application Notes and Protocols: Cloning and Expression of the E.coli DnaC Gene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DNAC-1

Cat. No.: B1670841

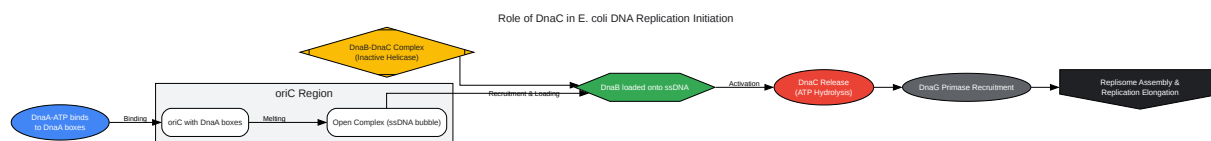
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Audience: Researchers, scientists, and drug development professionals.

Introduction: The Escherichia coli DnaC protein is a crucial component of the DNA replication machinery, functioning as a replicative helicase loader.^{[1][2]} It is essential for the initiation of chromosomal replication and for the restart of collapsed replication forks.^{[3][4]} DnaC, an AAA+ ATPase, binds to the hexameric DnaB helicase to form a DnaB₆-DnaC₆ complex.^{[3][4][5]} This interaction pries open the DnaB ring, allowing it to be loaded onto single-stranded DNA (ssDNA) at the replication origin.^{[1][3][4]} Upon successful loading, ATP hydrolysis triggers the release of DnaC, activating the DnaB helicase to unwind the DNA duplex, thereby allowing the replisome to assemble and commence DNA synthesis.^{[1][2][4]} The controlled expression and purification of DnaC are vital for in vitro reconstitution of DNA replication systems and for studying the intricate mechanisms of replication initiation, making it a potential target for novel antimicrobial drug development.

DnaC in DNA Replication Initiation Pathway

The initiation of DNA replication in E. coli is a tightly regulated process involving the sequential assembly of several proteins at the origin of replication, oriC. DnaC plays a pivotal role in loading the DnaB helicase onto the unwound DNA strands.



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Caption: DnaC-mediated loading of DnaB helicase at the origin of replication (oriC).

Quantitative Data Summary

The biophysical properties of the DnaC protein and its interaction with DnaB and DNA have been characterized, providing quantitative insights into its function.

Table 1: Physical Properties of DnaC and DnaB-DnaC Complex.

Parameter	DnaC Protein	DnaB-DnaC Complex	Reference
Molecular Weight (Daltons)	~29,000 - 31,000	~400,000 - 474,000	[5][6][7]
Sedimentation Coefficient (S)	2.6S - 2.75S	14.5S - 15.2S	[5][6][7]

| Stoichiometry | Monomer | 6 DnaB : 6 DnaC |[3][5] |

Table 2: Nucleotide-Dependent Affinity of DnaC for Single-Stranded DNA (ssDNA).

Condition	Effect on ssDNA Binding	Relative Affinity Change	Reference
No Nucleotide	Baseline binding	-	[8]
+ ATP	Significantly increased affinity	Increased	[8]

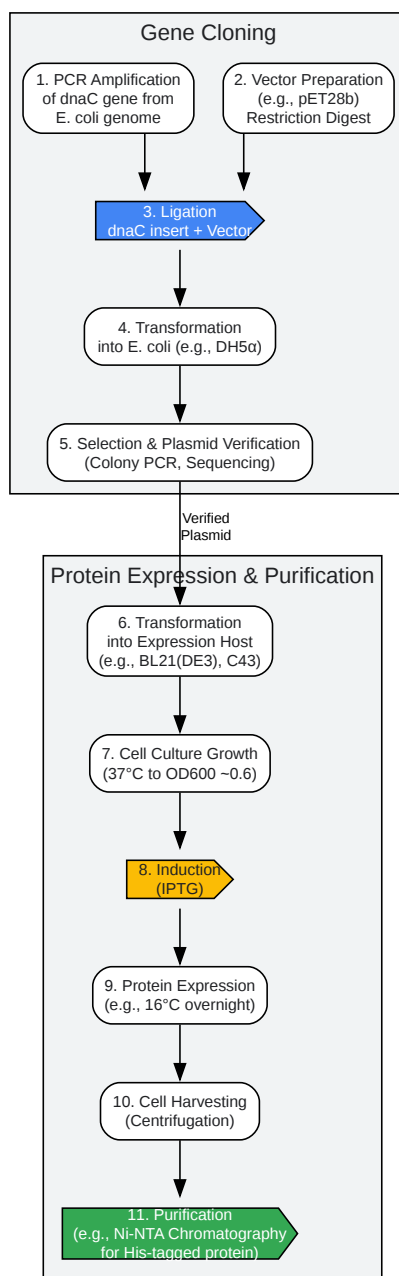
| + ADP | Significantly decreased affinity | ~50-fold decrease |[8] |

Experimental Workflows and Protocols

Cloning and Expression Workflow

A typical workflow for obtaining purified DnaC protein involves cloning the dnaC gene into an expression vector, transforming it into a suitable *E. coli* host strain, inducing protein expression, and purifying the protein from the cell lysate.

Workflow for DnaC Cloning and Expression



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Caption: General workflow from gene amplification to purified protein.

Protocol 1: Cloning of *E. coli* dnaC Gene into an Expression Vector

This protocol describes the cloning of the dnaC gene into a pET-series vector (e.g., pET28b) for subsequent expression with an N-terminal His-tag.

1.1. PCR Amplification of dnaC

- Template DNA: Use genomic DNA isolated from *E. coli* K-12 strain (e.g., MG1655).
- Primers: Design primers to amplify the full dnaC coding sequence. Incorporate restriction sites (e.g., NdeI and XhoI) compatible with the multiple cloning site of the pET28b vector.
 - Forward Primer (NdeI): 5'- GATCATATGATGAAAAAATCCGTATTG -3'
 - Reverse Primer (XhoI): 5'- GATCTCGAGTTATTTTCAGCAGCTTATCG -3'
- PCR Reaction: Set up a standard 50 µL PCR reaction using a high-fidelity DNA polymerase.
- Cycling Conditions:
 - Initial Denaturation: 98°C for 30 seconds.
 - 30 Cycles:
 - Denaturation: 98°C for 10 seconds.
 - Annealing: 55-65°C for 30 seconds (optimize based on primer T_m).
 - Extension: 72°C for 45 seconds.
 - Final Extension: 72°C for 5 minutes.

- Verification: Analyze the PCR product on a 1% agarose gel to confirm the expected size (~741 bp). Purify the PCR product using a commercial kit.

1.2. Vector and Insert Preparation

- Digest both the purified PCR product and the pET28b vector with NdeI and XhoI restriction enzymes in separate reactions for 2-3 hours at 37°C.
- Purify the digested vector and insert using a gel extraction kit.

1.3. Ligation

- Set up a ligation reaction with the digested vector and insert, typically at a 1:3 molar ratio. Use T4 DNA Ligase.
- Incubate at 16°C overnight or at room temperature for 1-2 hours.

1.4. Transformation

- Transform the ligation mixture into chemically competent *E. coli* cells (e.g., DH5α) following a standard heat-shock protocol.[9]
- Plate the transformed cells on LB agar plates containing kanamycin (50 µg/mL) and incubate overnight at 37°C.
- Screen colonies by colony PCR and verify the correct insertion by Sanger sequencing of the plasmid DNA isolated from overnight cultures.

Protocol 2: Expression of Recombinant DnaC Protein

This protocol is adapted from methods used for expressing DnaC variants.[4]

2.1. Transformation into Expression Host

- Transform the verified pET28b-dnaC plasmid into a suitable expression host strain, such as *E. coli* BL21(DE3) or C43(DE3).
- Plate on kanamycin LB agar plates and incubate overnight at 37°C.

2.2. Starter Culture

- Inoculate a single colony into 10 mL of LB medium containing kanamycin (50 µg/mL).
- Incubate at 37°C with shaking for 4-6 hours.[\[10\]](#)

2.3. Large-Scale Culture and Induction

- Use the starter culture to inoculate 1 L of LB medium with kanamycin.
- Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.4-0.6.[\[4\]](#)
- Cool the culture to 16°C.
- Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.[\[4\]](#)
- Continue to incubate the culture at 16°C overnight (16-18 hours) with shaking.[\[4\]](#)

2.4. Cell Harvesting

- Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
- Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 3: Purification of His-tagged DnaC Protein

This protocol describes a general method for purifying the N-terminally 6xHis-tagged DnaC protein using immobilized metal affinity chromatography (IMAC).

3.1. Cell Lysis

- Resuspend the frozen cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
- Incubate on ice for 30 minutes.
- Sonicate the suspension on ice to further lyse the cells and shear the genomic DNA.

- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C. Collect the supernatant.

3.2. Affinity Chromatography

- Equilibrate a Ni-NTA affinity column with Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
- Load the clarified supernatant onto the column.
- Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
- Elute the DnaC protein using an Elution Buffer containing a higher concentration of imidazole (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Collect fractions and analyze them by SDS-PAGE to identify those containing pure DnaC protein.

3.3. Buffer Exchange and Storage

- Pool the pure fractions and perform buffer exchange into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) using dialysis or a desalting column.
- Determine the protein concentration, aliquot, flash-freeze in liquid nitrogen, and store at -80°C.

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- To cite this document: BenchChem. [Application Notes and Protocols: Cloning and Expression of the E.coli DnaC Gene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670841#cloning-and-expression-of-the-e-coli-dnac-gene]

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